molecular formula C30H23N3O2 B14992604 5-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B14992604
M. Wt: 457.5 g/mol
InChI Key: WVYOKXMNSBBWSG-UHFFFAOYSA-N
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Description

5-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 5-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the use of cyanuric chloride and dimethylformamide as cyclizing agents has been reported to yield high-purity products under mild conditions . Industrial production methods may involve optimization of these laboratory-scale reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and pyridine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form stable interactions with these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds to 5-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other heterocyclic compounds such as 4H-3,1-benzothiazin-4-ones and 2-substituted 4H-3,1-benzoxazin-4-ones . These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C30H23N3O2

Molecular Weight

457.5 g/mol

IUPAC Name

5-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H23N3O2/c1-19-11-13-21(14-12-19)29-24-17-22(15-16-25(24)32-35-29)30-33-27(23-9-5-6-10-28(23)34-30)18-26(31-33)20-7-3-2-4-8-20/h2-17,27,30H,18H2,1H3

InChI Key

WVYOKXMNSBBWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4N5C(CC(=N5)C6=CC=CC=C6)C7=CC=CC=C7O4

Origin of Product

United States

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